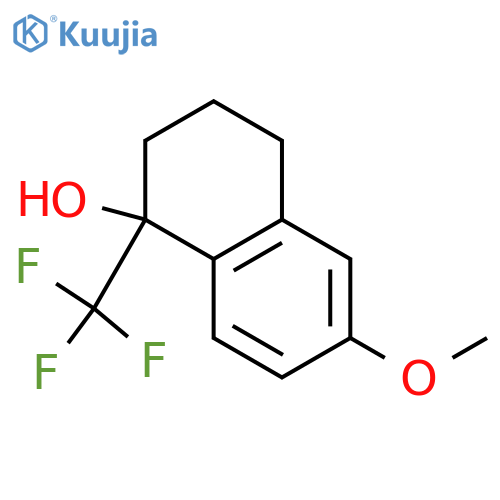Cas no 188726-45-6 (1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene)

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
-
- インチ: 1S/C12H13F3O2/c1-17-9-4-5-10-8(7-9)3-2-6-11(10,16)12(13,14)15/h4-5,7,16H,2-3,6H2,1H3
- InChIKey: KQQKDNLMXYUGGE-UHFFFAOYSA-N
- ほほえんだ: C1(O)(C(F)(F)F)C2=C(C=C(OC)C=C2)CCC1
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779082-5g |
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene |
188726-45-6 | 95% | 5g |
$650 | 2025-02-22 | |
| eNovation Chemicals LLC | D779082-5g |
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene |
188726-45-6 | 95% | 5g |
$650 | 2024-07-20 | |
| eNovation Chemicals LLC | D779082-5g |
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene |
188726-45-6 | 95% | 5g |
$650 | 2025-02-20 |
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthaleneに関する追加情報
Chemical Profile of 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (CAS No. 188726-45-6)
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, identified by the CAS number 188726-45-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This tetrahydronaphthalene derivative features a hydroxyl group at the 1-position, a methoxy group at the 6-position, and a trifluoromethyl substituent at the 1-position, which collectively contribute to its unique chemical properties and potential biological activities.
The molecular structure of this compound encompasses a naphthalene core with partial hydrogenation, resulting in a more flexible and potentially bioactive scaffold compared to its fully aromatic counterpart. The presence of the trifluoromethyl group is particularly noteworthy, as such substituents are frequently employed in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In recent years, the incorporation of fluorine atoms into pharmaceutical molecules has been extensively studied due to their ability to modulate physicochemical properties and improve pharmacokinetic profiles.
Research into 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has revealed promising applications in the development of novel therapeutic agents. The hydroxyl and methoxy functional groups introduce polar characteristics to the molecule, which may facilitate interactions with biological receptors or enzymes. Furthermore, the tetrahydronaphthalene backbone resembles several known bioactive scaffolds found in natural products and approved drugs, suggesting potential for further derivatization and optimization.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular modeling studies for compounds like 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene. These methods allow researchers to predict binding affinities and pharmacokinetic parameters with high accuracy before conducting costly experimental validations. Such computational approaches have been instrumental in identifying lead compounds for various therapeutic indications, including oncology and central nervous system disorders.
The trifluoromethyl group in particular has been extensively studied for its role in enhancing drug efficacy. By increasing the lipophilicity of a molecule while maintaining metabolic stability, this substituent can significantly improve oral bioavailability and target engagement. In addition, fluorine atoms can influence electronic distributions within a molecule, leading to altered reactivity and binding interactions. These properties make 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene a valuable candidate for further exploration in medicinal chemistry.
In vitro studies have begun to uncover the potential biological activities of this compound. Preliminary assays suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to inflammatory pathways. The structural motif shared with known bioactive molecules has prompted researchers to investigate its potential as an intermediate for synthesizing more complex derivatives with enhanced pharmacological properties. Such derivatives could target a broader range of diseases with improved selectivity and reduced side effects.
The synthesis of 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups requires careful planning to ensure regioselectivity and yield optimization. Advances in catalytic methods have made it possible to construct complex scaffolds more efficiently than traditional approaches. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of fluorinated groups under mild conditions while maintaining functional group integrity.
The pharmaceutical industry continues to invest heavily in developing new chemical entities with improved therapeutic profiles. Compounds like 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exemplify the importance of structural diversity in drug discovery. By exploring novel derivatives and analogs based on this scaffold, researchers hope to identify next-generation drugs that address unmet medical needs more effectively than existing therapies.
Future research directions may include exploring the role of stereochemistry in determining biological activity. The tetrahydronaphthalene core allows for multiple stereoisomers depending on the configuration at various chiral centers. Investigating these isomers could reveal critical insights into how spatial arrangement influences receptor binding and overall efficacy. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for this compound.
The growing interest in fluorinated compounds underscores their significance in modern drug design. As computational tools become increasingly sophisticated and synthetic methodologies evolve,the accessibility of complex molecules like 188726-45-6 will continue to expand。This accessibility opens new avenues for innovation across multiple therapeutic areas,including neurodegenerative diseases、oncology,and infectious diseases where structural complexity often correlates with improved treatment outcomes.
188726-45-6 (1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene) 関連製品
- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)
- 79015-63-7(1-3-(trimethylsilyl)prop-2-yn-1-ylcyclohexan-1-ol)
- 2176125-87-2(3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane)
- 13042-06-3(3-methoxynaphthalene-2-carboxamide)
- 175210-33-0(2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)
- 2680665-76-1(benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate)
- 1270528-16-9(2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol)
- 1806343-95-2(1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)
- 261380-18-1((2R)-2-{(tert-butoxy)carbonylamino}-3-(furan-2-yl)propanoic acid)
- 1261668-98-7(2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride)